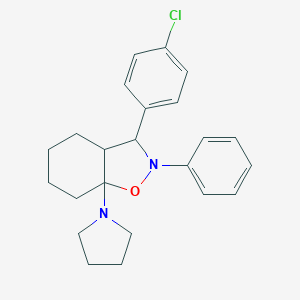
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzisoxazole derivative, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole is not fully understood. However, it is believed to act through the modulation of various neurotransmitter systems, such as GABA, glutamate, and serotonin. Moreover, it has been reported to interact with various molecular targets, such as ion channels, enzymes, and receptors.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole has been shown to exhibit various biochemical and physiological effects, such as the modulation of neurotransmitter systems, the inhibition of enzyme activity, and the regulation of gene expression. Moreover, it has been reported to exhibit significant antioxidant and anti-inflammatory activities, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole in lab experiments include its diverse biological activities, high potency, and low toxicity. Moreover, it is relatively easy to synthesize and purify, which makes it an attractive compound for medicinal chemistry and pharmacological studies. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
The future directions for the study of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole include the identification of its molecular targets, the elucidation of its mechanism of action, and the optimization of its pharmacological properties. Moreover, further studies are needed to investigate its potential applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of new synthetic methods and analogs may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesis Methods
The synthesis of 3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole involves the reaction of 4-chlorobenzaldehyde, acetophenone, and pyrrolidine in the presence of an acidic catalyst. The reaction proceeds through a series of intermediate steps, which involve the formation of a Schiff base, cyclization, and reduction. The final product is obtained in good yield and high purity.
Scientific Research Applications
3-(4-Chlorophenyl)-2-phenyl-7a-(1-pyrrolidinyl)octahydro-1,2-benzisoxazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to possess diverse biological activities, such as anticonvulsant, antidepressant, anxiolytic, and analgesic effects. Moreover, it has been reported to exhibit significant activity against various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C23H27ClN2O |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-phenyl-7a-pyrrolidin-1-yl-3,3a,4,5,6,7-hexahydro-1,2-benzoxazole |
InChI |
InChI=1S/C23H27ClN2O/c24-19-13-11-18(12-14-19)22-21-10-4-5-15-23(21,25-16-6-7-17-25)27-26(22)20-8-2-1-3-9-20/h1-3,8-9,11-14,21-22H,4-7,10,15-17H2 |
InChI Key |
VTHPIPJKAPTIFC-UHFFFAOYSA-N |
SMILES |
C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N5CCCC5 |
Canonical SMILES |
C1CCC2(C(C1)C(N(O2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)

